molecular formula C10H16BrNO B2606705 3-Bromo-1-cyclohexylpyrrolidin-2-one CAS No. 852287-61-7

3-Bromo-1-cyclohexylpyrrolidin-2-one

Cat. No.: B2606705
CAS No.: 852287-61-7
M. Wt: 246.148
InChI Key: RIWNJINXGLRLDD-UHFFFAOYSA-N
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Description

Significance of Pyrrolidinone Scaffolds in Modern Organic Synthesis

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in organic chemistry. Its prevalence in numerous natural products and pharmacologically active compounds underscores its importance. google.comchemeo.comchemeo.comchemicalbook.comresearchgate.net This structural motif is a key component in a variety of pharmaceuticals, agrochemicals, and functional materials. The utility of the pyrrolidinone core stems from its chemical stability, its capacity to engage in hydrogen bonding, and its ability to serve as a rigid scaffold for the spatial presentation of various functional groups.

Strategic Role of Halogenated Heterocycles as Versatile Synthetic Intermediates

Halogenated heterocycles are indispensable building blocks in organic synthesis. The introduction of a halogen atom, such as bromine, into a heterocyclic ring system dramatically influences the molecule's reactivity. Halogens can act as excellent leaving groups in nucleophilic substitution reactions and are crucial participants in a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile introduction of diverse carbon and heteroatom substituents, enabling the construction of complex molecular architectures. The presence of a halogen can also modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which is of particular interest in drug discovery.

Contextualization of 3-Bromo-1-cyclohexylpyrrolidin-2-one within Current Chemical Research

This compound, with the CAS number 852287-61-7, is a specific example of a halogenated pyrrolidinone. chem-space.combldpharm.combio-fount.com Its structure combines the pyrrolidinone core with a bromine atom at the alpha-position to the carbonyl group and a cyclohexyl group on the nitrogen atom. This combination of features makes it a potentially valuable intermediate for the synthesis of more complex molecules. While extensive research specifically detailing the applications of this exact compound is not widely published, its structural motifs suggest its utility in the exploration of new chemical space for various applications, including the development of novel therapeutic agents. The reactivity of the α-bromo lactam moiety is of particular interest for introducing further molecular diversity.

Overview of Research Areas and Methodological Advancements Pertaining to the Compound

Research involving α-halo lactams, the class of compounds to which this compound belongs, is focused on several key areas. These include the development of new synthetic methodologies for their preparation, particularly stereoselective methods, and their use as precursors for the synthesis of other heterocyclic systems and functionalized acyclic molecules. Methodological advancements often focus on improving the efficiency, selectivity, and environmental footprint of synthetic transformations involving these intermediates. The reactivity of the carbon-bromine bond is a central theme, with studies exploring its behavior in the presence of various nucleophiles, bases, and catalysts.

Chemical and Physical Properties

The specific experimental data for this compound is not extensively documented in publicly available literature. However, based on its structure and data for related compounds, several properties can be predicted.

PropertyValue
Molecular Formula C10H16BrNO
Molecular Weight 246.14 g/mol
CAS Number 852287-61-7
Predicted XlogP 2.5
Predicted Hydrogen Bond Donor Count 0
Predicted Hydrogen Bond Acceptor Count 1
Predicted Rotatable Bond Count 1

This data is based on computational predictions. uni.lu

Synthesis of this compound

A documented method for the synthesis of this compound involves a two-stage process. chemicalbook.com

Stage 1: Amide Formation The synthesis commences with the reaction of 2,4-dibromobutanoyl chloride with cyclohexylamine (B46788) in a biphasic system of chloroform (B151607) and water, in the presence of sodium hydroxide (B78521). This reaction is carried out at a controlled temperature of 0-10°C to form the intermediate N-cyclohexyl-2,4-dibromobutanamide.

Stage 2: Intramolecular Cyclization The crude N-cyclohexyl-2,4-dibromobutanamide is then treated with a strong base, sodium hydride, in tetrahydrofuran (B95107) (THF) at 0°C. The hydride abstracts a proton, facilitating an intramolecular nucleophilic substitution where the amide nitrogen displaces the bromine atom at the 4-position, leading to the formation of the pyrrolidinone ring. This cyclization yields the final product, this compound. The reported yield for this process is 34%. chemicalbook.com

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the presence of the α-bromo lactam functionality. The bromine atom at the 3-position is susceptible to nucleophilic displacement. This allows for the introduction of a wide range of functional groups at this position.

Potential synthetic applications include:

Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, alcohols, thiols, and carbanions) to introduce new substituents at the 3-position.

Elimination Reactions: Treatment with a base could potentially lead to the formation of a double bond, yielding a 1-cyclohexyl-3-pyrrolin-2-one derivative.

Radical Reactions: The carbon-bromine bond can be a precursor for radical-mediated transformations.

Organometallic Coupling Reactions: While less common for α-halo lactams compared to aryl halides, under specific catalytic conditions, cross-coupling reactions could be envisaged.

These potential transformations position this compound as a useful building block for the synthesis of substituted pyrrolidinone derivatives, which are of interest in medicinal chemistry for the development of new therapeutic agents. google.com

Spectroscopic Data

SpectroscopyPredicted Features
¹H NMR Signals corresponding to the cyclohexyl protons, the diastereotopic protons of the pyrrolidinone ring, and a signal for the proton at the bromine-bearing carbon.
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the bromine, the carbons of the pyrrolidinone ring, and the carbons of the cyclohexyl ring.
IR A strong absorption band for the lactam carbonyl group (typically around 1680-1700 cm⁻¹), and C-H stretching and bending vibrations.
Mass Spectrometry A molecular ion peak and characteristic isotopic pattern due to the presence of bromine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-cyclohexylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO/c11-9-6-7-12(10(9)13)8-4-2-1-3-5-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWNJINXGLRLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852287-61-7
Record name 3-bromo-1-cyclohexylpyrrolidin-2-one
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Synthetic Methodologies and Strategies for 3 Bromo 1 Cyclohexylpyrrolidin 2 One

Direct Halogenation Approaches to Pyrrolidinone Derivatives

Direct halogenation involves the reaction of a pyrrolidinone substrate with a brominating agent. The key challenge in this approach is controlling the position and stereochemistry of the incoming bromine atom. The 3-position of the pyrrolidinone ring is alpha to the carbonyl group, making it susceptible to electrophilic attack via an enol or enolate intermediate.

The regioselective bromination at the C3 position of N-Cyclohexylpyrrolidin-2-one is an example of alpha-halogenation of a carbonyl compound. This transformation typically proceeds under conditions that promote the formation of an enol or enolate. Acidic conditions can facilitate enolization, allowing for a reaction with an electrophilic bromine source. commonorganicchemistry.com The electron-withdrawing effect of the carbonyl group acidifies the alpha-protons, enabling their removal by a base to form an enolate, which then acts as a nucleophile.

Controlling the reaction conditions is crucial to prevent over-halogenation or side reactions. The choice of brominating agent and solvent can significantly influence the outcome. For instance, N-bromosuccinimide (NBS) is a common reagent for such transformations, often used with an initiator in a non-polar solvent. mdpi.com Zeolites and silica (B1680970) gel have also been employed to induce high para-selectivity in the electrophilic bromination of aromatic substrates, a principle that can be adapted to control regioselectivity in heterocyclic systems. mdpi.com The development of methods using reagents like tetrabutylammonium (B224687) tribromide (TBATB) has provided mild and efficient routes for the regioselective bromination of various nitrogen-containing heterocycles. nih.gov

When direct bromination occurs at the C3 position of the pyrrolidinone ring, a new stereocenter is created. If the starting material is achiral, a racemic mixture of the (R) and (S) enantiomers will be produced. Achieving stereoselectivity in this process requires a more sophisticated approach. The reaction can be influenced by the presence of existing stereocenters on the molecule, which can direct the incoming bromine atom to one face of the ring over the other. nih.gov

For substrates lacking such internal chiral directors, stereoselectivity can be imposed by using chiral catalysts or auxiliaries. Asymmetric catalysis, particularly with chiral metal complexes or organocatalysts, is a powerful strategy for enantioselective synthesis. mappingignorance.org For example, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a well-established method for the enantioselective synthesis of substituted pyrrolidines, highlighting the potential for catalytic control in forming stereocenters on the pyrrolidine (B122466) ring. mappingignorance.org While direct asymmetric bromination of N-cyclohexylpyrrolidin-2-one is not extensively documented, the principles of stereoselective synthesis would apply, likely involving a chiral base or a chiral phase-transfer catalyst to control the facial selectivity of the enolate's reaction. The stereochemical outcome of bromination on alkenes, which proceeds through a bromonium ion intermediate, often results in anti-addition, demonstrating how reaction mechanisms dictate stereochemistry. youtube.com

Alternative Bromination Reagents and Catalytic Systems

To circumvent the hazards associated with using molecular bromine (Br₂), such as its high toxicity and corrosivity, a variety of alternative brominating agents and catalytic systems have been developed. nih.gov These alternatives often offer milder reaction conditions, improved safety profiles, and enhanced selectivity. nih.gov

N-Bromosuccinimide (NBS) is one of the most common alternatives, serving as a solid, easy-to-handle source of electrophilic bromine for alpha-bromination of carbonyls. commonorganicchemistry.commdpi.com Other N-bromo compounds like Dibromoisocyanuric acid (DBI) have been shown to be highly effective, sometimes superior to NBS. tcichemicals.com Ionic liquids and tribromide salts such as Pyridinium hydrobromide perbromide and Tetrabutylammonium tribromide (TBATB) are also employed as safer, solid brominating agents. commonorganicchemistry.comnih.gov

Another approach involves the in situ generation of the brominating species. A mixture of bromide and bromate (B103136) salts, upon acidification, can produce bromine in the reaction vessel, avoiding the need to handle the pure halogen. chemindigest.com Similarly, systems like N-methylpyrrolidin-2-one hydrotribromide (MPHT) activated by aqueous hydrogen peroxide have been reported for efficient and regioselective bromination of aromatic compounds under mild conditions. researchgate.net

The table below compares several alternative brominating systems.

Reagent/SystemAbbreviationFormKey AdvantagesTypical Application
N-BromosuccinimideNBSSolidEasy to handle, selective for allylic/benzylic/alpha-carbonyl bromination. commonorganicchemistry.commdpi.comAlpha-bromination of ketones and lactams. commonorganicchemistry.com
Tetrabutylammonium tribromideTBATBSolidSafe, mild, high regioselectivity for certain heterocycles. nih.govRegioselective bromination of pyrrolo[1,2-a]quinoxalines. nih.gov
Dibromoisocyanuric acidDBISolidHighly effective and mild, sometimes superior to NBS. tcichemicals.comBromination of deactivated aromatic rings. tcichemicals.com
Pyridinium hydrobromide perbromidePHPSolidMild alternative to liquid bromine. commonorganicchemistry.comAlpha-bromination of enolizable ketones. commonorganicchemistry.com
Bromide-Bromate Salts-SolidEco-friendly, in situ generation of Br₂, avoids handling liquid bromine. chemindigest.comAromatic, benzylic, and olefin brominations. chemindigest.com

Process Optimization and Scalability Considerations for Synthesis

The primary documented method for the synthesis of 3-Bromo-1-cyclohexylpyrrolidin-2-one is a two-stage process commencing from the reaction of 2,4-dibromobutanoyl chloride with cyclohexylamine (B46788). chemicalbook.com This is followed by an intramolecular cyclization facilitated by a strong base. chemicalbook.com While a single yield has been reported, a thorough examination of the reaction parameters is crucial for enhancing efficiency, particularly when considering larger-scale production.

The initial acylation of cyclohexylamine with 2,4-dibromobutanoyl chloride is conducted in a biphasic system of chloroform (B151607) and water, with sodium hydroxide (B78521) serving as the base. chemicalbook.com Key parameters that could be optimized in this stage include the reaction temperature, which is initially maintained between 0 and 10°C, the rate of addition of the reactants, and the stoichiometry of the base. chemicalbook.com Investigating alternative solvent systems could also lead to improved yields and easier work-up procedures.

The subsequent cyclization step involves the use of sodium hydride in tetrahydrofuran (B95107) (THF) at 0°C. chemicalbook.com The prolonged reaction time of several days suggests that the reaction kinetics may be slow. chemicalbook.com Optimization efforts could focus on screening other non-nucleophilic bases, such as potassium tert-butoxide or lithium diisopropylamide, which might offer different reactivity profiles. Furthermore, exploring a range of temperatures for the cyclization could reveal an optimal balance between reaction rate and the formation of potential byproducts. The reported yield for this process is 34%. chemicalbook.com

For scalability, several factors must be taken into account. The use of chloroform, a regulated solvent, might necessitate its replacement with a more environmentally benign and less hazardous alternative for industrial-scale synthesis. The handling of sodium hydride, which is highly reactive and flammable, requires specialized equipment and stringent safety protocols, especially on a larger scale. The extended reaction time for the cyclization step could be a significant bottleneck in a production environment, making the investigation of catalysts or alternative reaction conditions to accelerate this step a priority.

Moreover, the purification of the final product, which involves extraction and concentration, would need to be streamlined for scalability. chemicalbook.com This could involve exploring crystallization or distillation techniques as alternatives to chromatographic methods, which are often less practical for large quantities. A detailed process hazard analysis would be essential to identify and mitigate any potential safety risks associated with scaling up this synthesis.

Below is a table summarizing the key reaction parameters from the documented synthesis:

StageReactantsReagentsSolvent(s)Temperature (°C)TimeReported Yield (%)
1. Acylation 2,4-dibromobutanoyl chloride, CyclohexylamineSodium hydroxideChloroform, Water0 - 101 hour-
2. Cyclization Intermediate from Stage 1Sodium hydrideTetrahydrofuran0120 hours34

Further research into alternative synthetic routes could also be beneficial. For instance, the bromination of N-cyclohexyl-2-pyrrolidone at the 3-position could offer a more direct pathway, although this would require the development of a selective bromination method to avoid over-bromination or reaction at other positions.

Chemical Reactivity and Transformation Pathways of 3 Bromo 1 Cyclohexylpyrrolidin 2 One

Nucleophilic Substitution Reactions at the Brominated Carbon

The electrophilic nature of the carbon atom bonded to the bromine in 3-Bromo-1-cyclohexylpyrrolidin-2-one facilitates its reaction with a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of α-halo amides and lactams, allowing for the introduction of diverse functional groups. nih.gov The outcomes of these reactions are governed by the interplay of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.

Mechanistic Investigations of SN1 and SN2 Pathways

The substitution of the bromine atom in α-halo lactams can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The operative pathway is influenced by the stability of potential carbocation intermediates, the strength of the nucleophile, the solvent polarity, and the steric hindrance around the reaction center.

In the context of this compound, an SN2 pathway is generally favored. This is because the secondary nature of the brominated carbon does not readily support the formation of a stable carbocation, which is a prerequisite for an SN1 reaction. The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral. The transition state is a five-coordinate species where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking.

While less common, conditions that could favor an SN1 pathway would involve the use of a polar, protic solvent to stabilize a potential carbocation intermediate and a non-basic, weakly nucleophilic reactant. However, the inherent instability of a secondary carbocation adjacent to a carbonyl group makes this pathway less probable for this compound.

Scope and Limitations with Various Nucleophiles

The versatility of this compound as a synthetic intermediate is demonstrated by its reactivity with a diverse array of nucleophiles. The success of these reactions, however, is dependent on the nucleophilicity of the attacking species and potential side reactions.

Nucleophile TypeExampleExpected ProductPotential Limitations
Oxygen Nucleophiles Alkoxides (e.g., NaOEt), Phenoxides3-Alkoxy- or 3-Aryloxy-1-cyclohexylpyrrolidin-2-oneStrong bases may promote elimination.
Nitrogen Nucleophiles Amines (e.g., Piperidine), Azides3-Amino- or 3-Azido-1-cyclohexylpyrrolidin-2-oneSterically hindered amines may react slowly.
Sulfur Nucleophiles Thiolates (e.g., NaSPh)3-(Phenylthio)-1-cyclohexylpyrrolidin-2-oneOxidation of the thiol or thiolate.
Carbon Nucleophiles Enolates, Cyanide3-Alkyl- or 3-Cyano-1-cyclohexylpyrrolidin-2-oneCompeting elimination with basic enolates.

Table 1: Reactivity of this compound with Various Nucleophiles

Cross-Coupling Reactions Utilizing the C-Br Bond

The carbon-bromine bond in this compound serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions have become powerful tools in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Heck, Sonogashira Analogues)

Palladium catalysts are widely employed for their efficiency in facilitating a range of cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a 3-aryl- or 3-vinyl-1-cyclohexylpyrrolidin-2-one. The catalytic cycle typically involves oxidative addition of the C-Br bond to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Heck Reaction : The Heck reaction would couple this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The product would be a 3-alkenyl-1-cyclohexylpyrrolidin-2-one. The mechanism involves oxidative addition of the C-Br bond to palladium, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling : This reaction allows for the formation of a C(sp)-C(sp²) bond by coupling this compound with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, yielding a 3-alkynyl-1-cyclohexylpyrrolidin-2-one. libretexts.org

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura R-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)3-Aryl/Vinyl-pyrrolidin-2-one
Heck AlkenePd(OAc)₂, PPh₃, Base (e.g., Et₃N)3-Alkenyl-pyrrolidin-2-one
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)3-Alkynyl-pyrrolidin-2-one

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions offer an alternative and sometimes complementary approach to palladium-based methods for the formation of new bonds. While less common for C(sp²)-C(sp³) coupling involving α-halo lactams compared to palladium, copper catalysis can be effective for certain transformations, such as the coupling with heteroatom nucleophiles (Ullmann-type reactions) or with specific carbon nucleophiles. For instance, copper(I) salts can catalyze the coupling of this compound with amides, imidazoles, or other nitrogen-containing heterocycles.

Elimination Reactions for Unsaturated Pyrrolidinone Formation

Treatment of this compound with a non-nucleophilic, strong base can induce an elimination reaction to form an α,β-unsaturated lactam, specifically 1-cyclohexyl-1,5-dihydro-2H-pyrrol-2-one. This reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the carbonyl group (C4), and the bromide ion is eliminated simultaneously.

The regioselectivity of this elimination is generally well-controlled, leading to the formation of the conjugated double bond between C3 and C4. The resulting unsaturated pyrrolidinone is a valuable synthetic intermediate, as the enone functionality can participate in various conjugate addition reactions and cycloadditions. The choice of base is critical to favor elimination over substitution; sterically hindered bases such as potassium tert-butoxide or 1,8-diazabicycloundec-7-ene (DBU) are often employed for this purpose.

Radical Reactions Involving the Bromine Moiety

Specific mechanistic studies on radical atom transfer reactions involving this compound have not been reported in the scientific literature. While the bromine atom suggests potential for such reactions, no experimental evidence or computational studies are available.

There are no documented applications of this compound in the synthesis of complex molecules through radical cascade reactions. Its potential as a precursor in such synthetic strategies has not been explored in published research.

Mechanistic and Theoretical Investigations of 3 Bromo 1 Cyclohexylpyrrolidin 2 One

Computational Chemistry Approaches

Computational chemistry serves as an indispensable tool for elucidating the fundamental properties of molecules like 3-Bromo-1-cyclohexylpyrrolidin-2-one. Through the application of quantum mechanical principles, it is possible to model molecular structures, predict reactivity, and map out complex reaction pathways.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing a basis for understanding their stability and reactivity. For this compound, DFT calculations can illuminate the distribution of electron density and identify reactive sites.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. In the case of this compound, the electron-withdrawing nature of the bromine atom and the carbonyl group is expected to lower the energy of the LUMO, making the carbon atom to which the bromine is attached (C3) susceptible to nucleophilic attack.

Furthermore, Natural Bond Orbital (NBO) analysis, a feature of DFT studies, can provide a detailed picture of charge distribution and bonding interactions. This analysis would likely reveal a significant positive partial charge on the C3 carbon, further supporting its role as an electrophilic center. The lone pairs on the bromine and oxygen atoms would be identified as potential sites for electrophilic or coordinating interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Value (arbitrary units) Description
HOMO Energy -6.8 eV Indicates electron-donating capability.
LUMO Energy -1.2 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 5.6 eV Correlates with chemical reactivity and stability.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states—the high-energy structures that connect reactants to products. Transition state analysis, often performed using DFT methods, is critical for determining reaction pathways and predicting reaction rates.

For this compound, a key reaction would be the nucleophilic substitution at the C3 position, where the bromine atom is displaced. Computational analysis can model the transition states for both SN1 and SN2 pathways. An SN2 reaction would proceed through a single pentacoordinate transition state, where the nucleophile attacks as the bromide ion departs. In contrast, an SN1 mechanism would involve a stepwise process with the formation of a carbocation intermediate. DFT calculations of the activation energies for both pathways would reveal the more favorable mechanism under specific conditions.

These computational studies can also elucidate the mechanisms of other potential reactions, such as elimination reactions to form an unsaturated lactam or reactions involving the carbonyl group. By mapping the potential energy surface, researchers can gain a comprehensive understanding of the molecule's chemical behavior.

Conformational Analysis and Stereochemical Impact

The three-dimensional structure of this compound is not static. The pyrrolidinone ring and the cyclohexyl substituent can adopt various conformations, which in turn influence the molecule's reactivity and the stereochemical outcome of its reactions.

The five-membered pyrrolidinone ring is not planar and typically adopts an envelope or twist conformation to alleviate torsional strain. The substituents on the ring play a significant role in determining the preferred conformation. The bulky N-cyclohexyl group will sterically interact with the rest of the molecule, influencing the puckering of the pyrrolidinone ring. It is expected that the cyclohexyl group will prefer an orientation that minimizes these steric clashes.

The bromine atom at the C3 position also has a profound effect on the ring's conformation. Due to its size, it will favor a pseudo-equatorial position to reduce steric strain with adjacent hydrogen atoms. The interplay between the steric demands of the cyclohexyl group and the bromine atom will lead to a limited set of low-energy conformations. Computational modeling, such as potential energy surface scans, can predict the relative stabilities of these conformers.

Table 2: Predicted Stable Conformations of the Pyrrolidinone Ring

Conformation Dihedral Angle (C2-C3-C4-C5) Relative Energy (kcal/mol) Key Feature
Envelope (C4-exo) 30° - 40° 0 (most stable) C4 is out of the plane, placing the bromine in a pseudo-equatorial position.
Twist (T) 15° - 25° 1.0 - 2.0 A twisted conformation that alleviates some eclipsing interactions.

Note: The relative energies are hypothetical and serve to illustrate the expected stability trend.

The preferred conformation of this compound has a direct impact on the stereoselectivity of its reactions. In a nucleophilic substitution at C3, the trajectory of the incoming nucleophile is dictated by the spatial arrangement of the substituents.

If the molecule predominantly exists in a conformation where the bromine atom is in a pseudo-equatorial position, the two faces of the pyrrolidinone ring (the face on the same side as the C4-H bond and the opposite face) will be sterically distinct. The bulky N-cyclohexyl group will likely shield one face of the ring more effectively than the other. This facial bias will direct the attack of a nucleophile to the less hindered face, leading to a specific stereoisomer as the major product. Computational modeling of the transition states for attack from either face can quantify this stereochemical preference and predict the diastereomeric ratio of the products.

Solvent Effects and Reaction Kinetics Studies

The solvent in which a reaction is conducted can have a dramatic effect on its rate and mechanism. For reactions involving this compound, particularly nucleophilic substitutions, the polarity and protic nature of the solvent are key considerations.

In a polar protic solvent (e.g., water, ethanol), the solvent molecules can stabilize both the departing bromide anion and any potential carbocation intermediate through hydrogen bonding. This stabilization would favor an SN1-type mechanism. Conversely, a polar aprotic solvent (e.g., acetone, DMSO) is less effective at solvating anions but can solvate cations. This environment would generally favor an SN2 mechanism, where charge is more dispersed in the transition state.

Kinetic studies, which measure the rate of a reaction under varying conditions, can provide experimental evidence for the proposed mechanisms. For instance, if the reaction rate depends on the concentration of both the this compound and the nucleophile, it would support an SN2 mechanism. If the rate is only dependent on the concentration of the substrate, an SN1 mechanism is more likely. By conducting these kinetic experiments in different solvents, a comprehensive picture of the solvent's role in the reaction dynamics can be established.

Application As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Diverse Heterocyclic Scaffolds

The inherent reactivity of the carbon-bromine bond in 3-Bromo-1-cyclohexylpyrrolidin-2-one makes it an ideal precursor for a variety of heterocyclic structures. The bromine atom can be displaced or participate in cyclization reactions to generate more elaborate ring systems.

Construction of Fused and Spirocyclic Systems

Fused and spirocyclic ring systems are of significant interest in drug discovery due to their rigid conformations and three-dimensional complexity. While direct examples utilizing this compound are not extensively documented, the reactivity of the α-bromo-γ-lactam moiety allows for its application in established synthetic strategies toward these scaffolds.

One potential pathway involves an intramolecular substitution reaction. The N-cyclohexyl group could be replaced with a substituent containing a nucleophilic moiety. Subsequent intramolecular cyclization, where the nucleophile attacks the carbon bearing the bromine, would lead to the formation of a fused bicyclic system. Alternatively, the bromine can be substituted by a functional group that then participates in a ring-forming reaction. For instance, substitution with an appropriate tethered alkene followed by a radical or transition-metal-catalyzed cyclization could yield fused carbocyclic or heterocyclic rings.

The synthesis of spirocyclic systems can also be envisioned. Methodologies such as 1,3-dipolar cycloaddition reactions are commonly used to create spiropyrrolidines. nih.gov In this context, this compound could be derivatized to an azomethine ylide precursor, which would then react with a dipolarophile to construct a spiro-fused pyrrolidine (B122466) ring at the C3 position.

Derivatization to Access Nitrogen-Containing Ring Systems

The electrophilic nature of the carbon atom at the C3 position makes it susceptible to nucleophilic attack, providing a straightforward method for introducing nitrogen-containing functional groups. This derivatization is a key step toward accessing a broad range of nitrogen-based heterocyclic systems.

The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. Treatment of this compound with various nitrogen nucleophiles, such as primary or secondary amines, azides, or other nitrogen heterocycles, would yield the corresponding 3-substituted amino-pyrrolidinones. This reaction is analogous to the well-documented substitution of bromine in other heterocyclic and aromatic systems with secondary cyclic amines.

These 3-amino-pyrrolidinone derivatives are valuable intermediates in their own right. For example, a 3-azido derivative could undergo a Huisgen cycloaddition ("click chemistry") to form a triazole ring, or it could be reduced to a primary amine, which can then be used to construct larger heterocyclic systems like pyrazines or fused pyrimidines through condensation reactions.

A hypothetical reaction scheme is presented below:

ReactantNitrogen NucleophileProductPotential Subsequent Heterocycle
This compoundPiperidine1-Cyclohexyl-3-(piperidin-1-yl)pyrrolidin-2-one-
This compoundSodium Azide3-Azido-1-cyclohexylpyrrolidin-2-oneTriazole, Tetrazole
This compoundAniline3-(Phenylamino)-1-cyclohexylpyrrolidin-2-oneFused Imidazole or Quinoline

Role in Stereoselective Synthesis

For chiral molecules, controlling the three-dimensional arrangement of atoms is crucial. This compound, when prepared in an enantiomerically pure form, can be a powerful tool in stereoselective synthesis.

Asymmetric Synthesis utilizing the Bromine as a Chiral Handle

When a stereocenter is established at the C3 position, the bromine atom acts as a "chiral handle." This means its stereospecific displacement allows for the introduction of new functionalities with a predictable stereochemical outcome. The most common mechanism for this is an S(_N)2 reaction, which proceeds with inversion of stereochemistry.

By starting with a single enantiomer of this compound (e.g., the (R)-enantiomer), a nucleophilic substitution reaction will produce the corresponding 3-substituted product with the opposite configuration (the (S)-enantiomer). This provides reliable control over the stereochemistry at the C3 position, a critical aspect in the synthesis of enantiomerically pure compounds. nih.govyoutube.com This strategy is fundamental in asymmetric synthesis, where a temporary chiral auxiliary or a chiral substrate directs the stereochemical course of a reaction. youtube.com The C3-bromo-pyrrolidinone core, therefore, serves as a chiral substrate, enabling the synthesis of a wide array of chiral derivatives.

Preparation of Chiral Intermediates for Complex Molecular Architectures

The pyrrolidinone ring is a core component of numerous biologically active natural products and pharmaceuticals. Chiral γ-lactams are particularly important building blocks for these complex targets. rsc.orgrsc.orgnih.gov The ability to generate enantiomerically enriched 3-substituted pyrrolidinones from a chiral bromo-precursor is therefore highly valuable.

For example, the synthesis of certain alkaloids or peptide mimics often requires chiral pyrrolidine derivatives with specific substituents at the C3 position. By using an enantiopure form of this compound, chemists can access key chiral intermediates through the stereospecific substitution reactions described above. These intermediates can then be carried forward through multi-step syntheses to build complex molecular architectures with precisely controlled stereochemistry.

Design and Synthesis of Analogues for Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SRR) studies are essential for understanding how the chemical structure of a molecule influences its reactivity. By systematically modifying the structure of this compound and measuring the effect on a specific chemical reaction, valuable insights into reaction mechanisms and electronic or steric effects can be obtained. This approach is analogous to structure-activity relationship (SAR) studies in medicinal chemistry. nih.govrsc.orgnih.govmdpi.com

A hypothetical SRR study could involve synthesizing a series of analogues where the N-substituent is varied. By replacing the cyclohexyl group with other groups of different sizes and electronic properties (e.g., methyl, tert-butyl, phenyl, p-methoxyphenyl), one could investigate how these changes affect the rate of nucleophilic substitution at the C3-bromo position.

A possible data set for such a study is illustrated in the table below, showing the hypothetical relative rates for the reaction of various N-substituted 3-bromopyrrolidin-2-ones with a standard nucleophile like sodium azide.

N-Substituent (R) in 1-R-3-bromopyrrolidin-2-oneElectronic Effect of RSteric Hindrance of RHypothetical Relative Rate of S(_N)2 with N(_3)
MethylWeakly Electron-DonatingLow1.2
CyclohexylElectron-DonatingModerate1.0
tert-ButylElectron-DonatingHigh0.6
PhenylElectron-Withdrawing (Inductive), ResonantModerate0.9
p-NitrophenylStrongly Electron-WithdrawingModerate1.5

Advanced Analytical Spectroscopic Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of 3-Bromo-1-cyclohexylpyrrolidin-2-one in solution. It provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Application of 2D NMR Techniques (e.g., NOESY, ROESY) for Stereochemical Assignment

The stereochemistry of this compound, particularly the relative orientation of the bromine atom and the cyclohexyl group with respect to the pyrrolidinone ring, can be unequivocally determined using two-dimensional NMR techniques. longdom.org Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in this regard. acdlabs.comacdlabs.comcolumbia.edu

These techniques rely on the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. columbia.edu The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances up to approximately 5 Å. acdlabs.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close spatial proximity, regardless of their through-bond connectivity. acdlabs.com For this compound, NOESY spectra would be expected to show cross-peaks between protons on the cyclohexyl ring and protons on the pyrrolidinone ring that are spatially close. The presence or absence of specific cross-peaks would allow for the definitive assignment of the relative stereochemistry.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE may be close to zero, ROESY is a more suitable technique. columbia.edureddit.com It provides similar through-space correlation information as NOESY but is less susceptible to complications arising from molecular tumbling rates. columbia.edu

The interpretation of NOESY and ROESY data allows for the construction of a 3D model of the molecule in solution, confirming the stereochemical arrangement of its substituents. acdlabs.com

Dynamic NMR for Conformational Studies

The cyclohexyl ring of this compound can exist in various conformations, most notably the chair and boat forms, which can interconvert. capes.gov.br Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational dynamics. doi.org

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where the conformational exchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases, and at the coalescence temperature, the signals broaden. At even lower temperatures, in the slow-exchange regime, separate signals for each conformer can be resolved.

From the analysis of these temperature-dependent spectral changes, thermodynamic and kinetic parameters for the conformational equilibrium, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process, can be determined. doi.org This information provides a detailed picture of the conformational landscape of the molecule in solution.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns. uantwerpen.be

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). researchgate.net This high accuracy allows for the unambiguous determination of the elemental composition of this compound. researchgate.net The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would be readily identifiable in the mass spectrum, further confirming the identity of the compound.

PropertyDescription
Technique High-Resolution Mass Spectrometry (HRMS)
Application Determination of the precise molecular weight and elemental formula.
Key Feature High mass accuracy (typically < 5 ppm).
Expected Observation A distinct isotopic pattern for bromine (79Br and 81Br).

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation products. researchgate.netresearchgate.net In an MS/MS experiment, the molecular ion of this compound is first selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions.

The analysis of these fragment ions provides valuable information about the connectivity of the atoms within the molecule. wvu.eduwvu.edu By piecing together the fragmentation pathway, the core structure of the pyrrolidinone ring, the cyclohexyl substituent, and the position of the bromine atom can be confirmed. nih.gov Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes, can be employed to further clarify the fragmentation mechanisms. wvu.edu

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgnih.gov By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the exact positions of all atoms in the crystal lattice can be determined. researchgate.net

This technique provides unambiguous information on:

Molecular Structure: Bond lengths, bond angles, and torsion angles in the solid state. researchgate.net

Stereochemistry: The absolute configuration of chiral centers can be determined. nih.gov

Conformation: The preferred conformation of the molecule in the solid state.

Intermolecular Interactions: The packing of molecules in the crystal lattice reveals information about non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The data obtained from X-ray crystallography provides a definitive solid-state structure that can be compared with the solution-state conformations determined by NMR spectroscopy.

TechniqueInformation Provided
X-ray Crystallography - Precise 3D atomic coordinates- Bond lengths and angles- Absolute stereochemistry- Crystal packing and intermolecular forces

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.) in a racemic or enantioenriched mixture. gcms.cz For this compound, which possesses a chiral center at the third position of the pyrrolidinone ring, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for enantiomeric resolution. nih.govacs.org

The principle of chiral HPLC relies on the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase. This results in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. The selection of the appropriate CSP is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for a broad range of chiral compounds, including pyrrolidine (B122466) derivatives. nih.gov For instance, a Daicel Chiralpak AD column has been successfully employed for the separation of other chiral pyrrolidines. nih.gov

The mobile phase composition, typically a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) and a more polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. The flow rate and column temperature are also key parameters that are fine-tuned to maximize resolution and minimize analysis time.

Once the chromatographic method is optimized, the enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively. This quantitative analysis is vital in asymmetric synthesis and for quality control of enantiomerically pure compounds.

Table 1: Illustrative Chiral HPLC Parameters for Pyrrolidine Derivatives

ParameterCondition
Column Chiral Stationary Phase (e.g., Daicel Chiralpak AD)
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Injection Volume 10 µL

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers. ksu.edu.sa These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes. ksu.edu.sa

For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups. The lactam carbonyl (C=O) stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the region of 1680-1640 cm⁻¹. The exact position of this band can be influenced by the ring strain and the electronic effects of the substituents. The C-N stretching vibration of the lactam will also be observable. The C-Br stretching frequency typically appears in the lower frequency region of the spectrum. The various C-H stretching and bending vibrations of the cyclohexyl and pyrrolidinone rings will be present in their characteristic regions.

Beyond functional group identification, vibrational spectroscopy is a powerful tool for conformational analysis. The cyclohexyl group can exist in different conformations, with the chair form being the most stable. researchgate.net The orientation of the cyclohexyl group relative to the pyrrolidinone ring, as well as the puckering of the five-membered lactam ring, can give rise to distinct vibrational spectra for different conformers. nih.gov

By comparing experimental IR and Raman spectra with theoretical spectra calculated using computational methods such as Density Functional Theory (DFT), it is possible to assign the observed vibrational bands to specific normal modes of the most stable conformers. nih.gov This combined experimental and theoretical approach can provide detailed insights into the preferred three-dimensional structure of this compound in the solid state or in solution.

Raman spectroscopy is often complementary to IR spectroscopy. ksu.edu.sa For instance, symmetric vibrations that are weak in the IR spectrum may show strong signals in the Raman spectrum. This complementarity allows for a more complete vibrational analysis of the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Lactam)Stretching1680 - 1640
C-N (Lactam)Stretching1350 - 1200
C-H (Aliphatic)Stretching3000 - 2850
CH₂Bending (Scissoring)1485 - 1445
C-BrStretching700 - 500

Future Research Directions and Emerging Avenues

Development of Novel Catalytic Systems for C-H Functionalization Adjacent to the Pyrrolidinone Ring

The direct functionalization of carbon-hydrogen (C–H) bonds is a primary goal in modern organic synthesis, as it offers a more atom-economical alternative to traditional pre-functionalization strategies. rsc.org For 3-Bromo-1-cyclohexylpyrrolidin-2-one, the C-H bonds adjacent to the nitrogen atom and the carbonyl group of the pyrrolidinone ring are prime targets for such transformations.

Future research will likely concentrate on developing new transition-metal-catalyzed systems to achieve site-selective functionalization. nih.gov Palladium catalysis, for instance, has been successfully used for the intramolecular amination of both sp² and sp³ C-H bonds to form various lactams, including β-, γ-, and δ-lactams. acs.orgresearchgate.net The development of Pd(II)/Pd(IV) catalytic cycles could be explored to introduce new functional groups at the C-5 position of the pyrrolidinone ring. acs.org Similarly, rhodium catalysts have shown unique reactivity and selectivity in asymmetric C-H functionalization, which could be harnessed to create chiral derivatives of the target molecule. researchgate.net

A significant challenge in C-H activation is achieving high regioselectivity in a molecule with multiple similar C-H bonds. rsc.org The design of specific directing groups that can be temporarily installed on the pyrrolidinone scaffold could guide the metal catalyst to a specific C-H bond, enabling precise modification. Research into removable or traceless directing groups would be particularly valuable. Furthermore, exploring earth-abundant metal catalysts, such as copper and iron, would align with green chemistry principles by replacing expensive and rare precious metals like palladium and rhodium. acs.org Biocatalytic approaches, using enzymes like cytochrome P450 monooxygenases, represent another promising frontier for achieving highly selective and sustainable C-H amination under mild conditions. acs.org

Table 1: Comparison of Catalytic Systems for C-H Functionalization of Lactams and Related Heterocycles
Catalyst SystemTarget BondKey FeaturesPotential Application for this compoundReference
Palladium(II) Acetate / AgOAcUnactivated C(sp³)–HEnables intramolecular amination to form β-lactams.Functionalization of the cyclohexyl ring or C-4 position. thieme-connect.com
Rhodium(III) ComplexesC(sp²)–HCatalyzes addition to nitriles for γ-lactam synthesis.Derivatization via C-H activation if an aromatic moiety is introduced. acs.org
Copper ComplexesC(sp³)–HPromotes intramolecular C-H amination for pyrrolidine (B122466) synthesis.Alternative, more sustainable catalyst for ring functionalization. acs.org
Engineered Cytochrome P450Alkyl C(sp³)–HBiocatalytic, highly enantioselective intramolecular amination.Enantioselective synthesis of complex, chiral derivatives. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgnih.gov For the synthesis and derivatization of halogenated pyrrolidinones like this compound, flow chemistry provides a safer environment for handling potentially hazardous reagents and allows for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org

The integration of automated synthesis platforms with flow reactors is a key emerging avenue. researchgate.netsyrris.com These automated systems can perform multi-step syntheses, purifications, and analyses in a continuous, uninterrupted process. researchgate.net This approach is particularly well-suited for creating libraries of diverse pyrrolidinone derivatives for drug discovery, as it can rapidly generate a multitude of analogs with minimal manual intervention. syrris.com Furthermore, the improved heat and mass transfer in microreactors can lead to higher yields and selectivities compared to batch processes, especially for highly exothermic or fast reactions. nih.govrsc.org The development of one-pot flow routes, where multiple reaction steps are combined without intermediate workup, can further enhance process efficiency and sustainability. acs.org

Table 2: Advantages of Flow Chemistry for Halogenated Pyrrolidinone Synthesis
ParameterBatch SynthesisFlow SynthesisReference
SafetyHigher risk with hazardous reagents and exotherms at scale.Improved containment and heat dissipation; smaller reaction volumes. rsc.org
ControlDifficult to precisely control temperature and mixing.Excellent control over temperature, pressure, and residence time. rsc.org
ScalabilityRe-optimization often required for scale-up.Direct scalability by running the system for a longer time ("scaling out"). springerprofessional.de
EfficiencyCan have lower yields and require lengthy workup steps.Often higher yields, reduced reaction times, and potential for in-line purification. nih.govresearchgate.net

Exploration of Photoredox and Electrochemical Transformations for Derivatization

Photoredox and electrochemical catalysis are powerful tools that use visible light or electricity, respectively, to drive chemical reactions under mild conditions. bohrium.comorganic-chemistry.org These methods offer unique pathways for the derivatization of this compound by enabling the generation of radical intermediates that are otherwise difficult to access.

Visible-light photoredox catalysis has been successfully employed for the synthesis of pyrrolidinone derivatives through intramolecular radical cyclization. bohrium.comrsc.org For this compound, the carbon-bromine bond can be targeted. Upon single-electron transfer from an excited photocatalyst, a carbon-centered radical could be generated at the C-3 position, which could then participate in a variety of subsequent reactions, such as additions to alkenes or C-H functionalizations. This strategy opens the door to a wide range of C-3 substituted analogs. d-nb.info

Electrochemistry provides an alternative, reagent-free method for oxidation and reduction. organic-chemistry.org For instance, the selective electrochemical oxidation of pyrrolidines to pyrrolidinones has been demonstrated. organic-chemistry.org This could be adapted for further oxidation of the pyrrolidinone ring. Conversely, electrochemical reduction could be used to cleave the C-Br bond, generating a carbanion or radical for subsequent reactions. Anodic oxidation of bromide ions can also generate electrophilic bromine in situ for bromination reactions, a process that could be relevant in related syntheses. nih.gov These methods are inherently green as they replace stoichiometric chemical oxidants or reductants with traceless electrons.

Application of Machine Learning in Predicting Reactivity and Designing Novel Syntheses

The integration of machine learning (ML) and artificial intelligence (AI) into chemical synthesis is set to revolutionize how chemists design and optimize reactions. researchgate.net For a molecule like this compound, ML can be applied in several impactful ways.

Firstly, ML models can be trained to predict chemical reactivity. rsc.org By developing quantitative structure-activity relationship (QSAR) models based on datasets of halogenated organic compounds, it may become possible to predict the rate constants and outcomes of reactions involving the C-Br bond or other sites on the molecule. nih.govnih.gov Such predictive models can help chemists quickly screen potential reactions and identify the most promising pathways without extensive trial-and-error experimentation.

Secondly, ML algorithms can assist in the design of novel synthetic routes. acs.org By analyzing vast databases of known chemical reactions, AI tools can propose retrosynthetic pathways to complex target molecules, including novel derivatives of this compound. Furthermore, these models can predict optimal reaction conditions, such as the best catalyst, solvent, and temperature, significantly accelerating the process of reaction development. researchgate.net When combined with automated synthesis platforms, these predictive capabilities create a closed-loop system where AI designs an experiment, the automated system performs it, and the results are fed back to the AI to refine future predictions. chimia.ch

Table 3: Applications of Machine Learning in Pyrrolidinone Synthesis
ML ApplicationDescriptionPotential ImpactReference
Reactivity PredictionTraining models (e.g., Random Forest, LightGBM) on molecular fingerprints and descriptors to predict reaction rate constants.Accurately forecast the reactivity of the C-Br bond in various chemical environments. nih.govnih.gov
Reaction Outcome PredictionUsing neural networks trained on large reaction databases to predict the major product(s) of a given set of reactants and reagents.Reduce failed experiments by predicting the most likely outcome of a novel transformation. acs.org
Condition RecommendationDeveloping models that suggest optimal catalysts, solvents, and temperatures for a desired transformation.Accelerate reaction optimization and discovery of novel synthetic conditions. researchgate.net
Automated Synthesis DesignIntegrating ML with automated flow chemistry platforms to design, execute, and learn from experiments in a closed loop.Enable high-throughput discovery and synthesis of new pyrrolidinone derivatives. researchgate.netchimia.ch

Sustainability Aspects in Synthetic Route Development for Halogenated Pyrrolidinones

Developing sustainable and environmentally friendly synthetic methods is a critical goal for the chemical industry. Future research on this compound and other halogenated pyrrolidinones will increasingly focus on green chemistry principles.

Key areas of focus will include improving atom economy by designing reactions where most of the atoms from the reactants are incorporated into the final product. researchgate.net C-H activation and catalytic cycles are prime examples of atom-economical processes. rsc.org The use of safer and more environmentally benign solvents is another important aspect. Research into reactions that can be performed in water, biomass-derived solvents, or even under solvent-free conditions will be highly valuable.

Furthermore, the development of catalytic processes to replace stoichiometric reagents is fundamental to reducing waste. This includes not only transition-metal catalysis but also organocatalysis and biocatalysis. acs.orgbohrium.com For instance, using visible light or electricity as "traceless" reagents in photoredox and electrochemical synthesis minimizes the generation of byproducts. researchgate.net The electrochemical synthesis of lactams using CO2 as a renewable C1 source exemplifies a highly sustainable approach that could be adapted for pyrrolidinone synthesis. rsc.org Finally, integrating these green methodologies into continuous flow processes can further enhance safety and energy efficiency, paving the way for truly sustainable manufacturing of halogenated pyrrolidinones. nih.gov

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-Bromo-1-cyclohexylpyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of pyrrolidinone derivatives or cyclohexylation reactions. For example, nucleophilic substitution using cyclohexylamine and brominated precursors under anhydrous conditions (e.g., DMF or THF solvents, 60–80°C) is a viable route. Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting stoichiometry, temperature, or catalyst loading (e.g., using palladium catalysts for cross-coupling steps) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product from by-products like unreacted starting materials or diastereomers.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Key characterization includes:

  • NMR : 1^1H and 13^13C NMR to confirm the cyclohexyl group (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) and bromine substitution (downfield shifts for adjacent carbons).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) and isotopic patterns consistent with bromine.
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~600 cm1^{-1} (C-Br stretch).
    Cross-referencing with computational models (e.g., DFT for NMR chemical shift prediction) enhances accuracy .

Advanced Research Questions

Q. How can crystallization experiments be designed to resolve structural ambiguities in this compound?

  • Methodological Answer : For X-ray crystallography:

  • Crystal Growth : Use slow evaporation in solvents like dichloromethane/hexane mixtures.
  • Data Collection : Employ synchrotron radiation for high-resolution data, especially if the compound forms small or weakly diffracting crystals.
  • Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and validating against SHELXTL-generated Fo-Fc maps . ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainties .

Q. How should researchers address contradictory data in reaction yields or stereochemical outcomes during synthesis?

  • Methodological Answer :

  • Systematic Screening : Vary parameters (solvent polarity, temperature gradients) using DOE (Design of Experiments) to identify critical factors.
  • By-Product Analysis : Use LC-MS or GC-MS to detect intermediates or side products (e.g., dehalogenated species).
  • Theoretical Modeling : Apply quantum mechanical calculations (e.g., transition state analysis in Gaussian) to predict steric or electronic influences on stereoselectivity . Contradictions may arise from unaccounted solvent effects or competing reaction pathways.

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

  • Methodological Answer :

  • Containment : Use fume hoods and sealed systems to minimize inhalation/contact risks. Electrostatic discharge prevention is critical for brominated compounds .
  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as structural analogs (e.g., bromomethylcyclohexane) may cause irritation .
  • Waste Disposal : Neutralize brominated waste with sodium bicarbonate before incineration. Document all procedures in line with institutional EH&S guidelines .

Q. How can ecological impact assessments be conducted for this compound when persistence and toxicity data are unavailable?

  • Methodological Answer :

  • Read-Across Analysis : Compare with structurally similar brominated compounds (e.g., 5-bromo-3-hydroxypyridin-2-one) to estimate biodegradability or bioaccumulation potential .
  • In Silico Models : Use EPI Suite or TEST software to predict logP, BCF (Bioaccumulation Factor), and EC50 values.
  • Microcosm Studies : Simulate soil/water systems to assess mobility and degradation products under controlled conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.